molecular formula C12H9ClN4 B11869268 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Katalognummer: B11869268
Molekulargewicht: 244.68 g/mol
InChI-Schlüssel: WEGCYRANTJYRLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 3-chloroaniline with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-A]pyrimidine core .

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Medicine: It has potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group, which can influence its biological activity and chemical reactivity .

Eigenschaften

Molekularformel

C12H9ClN4

Molekulargewicht

244.68 g/mol

IUPAC-Name

2-(3-chlorophenyl)imidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C12H9ClN4/c13-9-3-1-2-8(6-9)10-7-17-5-4-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16)

InChI-Schlüssel

WEGCYRANTJYRLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=CC(=NC3=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.